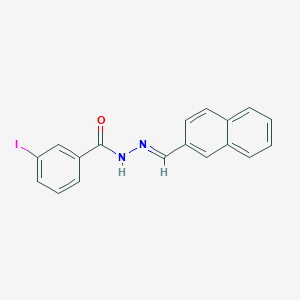

3-碘-N'-(2-萘甲亚基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N'-(2-naphthylmethylene)benzohydrazide derivatives often involves the condensation reaction of naphthaldehyde with benzohydrazide in the presence of a catalyst or under reflux conditions. For example, a study demonstrated the condensation reaction of 2-naphthaldehyde with benzohydrazide, yielding the Schiff base N'-(2-naphthylidene)benzohydrazide with high yield. This synthesis forms the basis for further derivatization and complexation with metals (Babu et al., 2017).

Molecular Structure Analysis

The molecular and crystal structures of benzohydrazide derivatives can be explored through single-crystal X-ray crystallography. Studies have shown that these compounds often exhibit close to planar naphthalene frameworks and can form various hydrogen bonds, contributing to their stability and reactivity. Crystal structure analysis also reveals the orientation of substituents and the overall geometry of the molecules, which is crucial for understanding their chemical behavior (Zazouli et al., 2021).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, including catalysis and formation of metal complexes. For instance, cyclopalladated complexes derived from N'-(2-naphthylidene)benzohydrazide have shown effective catalytic activities for Suzuki-Miyaura cross-coupling reactions. These reactions are essential for creating complex organic molecules and intermediates in pharmaceutical synthesis (Babu et al., 2017).

科学研究应用

有机合成与催化

- 该化合物参与了钌催化环化的溶剂依赖性化学选择性的研究,表明其在有机合成和催化中的用途 (Lin, Maddirala, & Liu, 2005).

- 它还用于合成环钯配合物,该配合物在各种化学反应中具有催化活性 (Babu, Rao, Keesara, & Pal, 2017).

分子对接和生物学评价

- 与该化合物相关的N'-芳亚甲基-2-(苯甲酰胺)-3-(萘-2-基)丙烯酰肼已被合成并评估其抗炎活性,在针对 COX-2 的分子对接研究中发现了重要发现 (Devi et al., 2020).

有机光伏

- 该化合物与萘并[1,2-b:5,6-b']二噻吩的发展有关,萘并[1,2-b:5,6-b']二噻吩是有机太阳能电池的构建模块,展示了其在可再生能源领域的潜力 (Zhu et al., 2018).

化学检测和成像

- 与该化合物相关的肼桥接的邻氨基苯甲酸-萘偶联物在检测 Al3+ 离子方面显示出潜力,表明在化学传感和成像中的应用 (Bhattacharyya, Makhal, & Guchhait, 2018).

多孔材料开发

- 在共价有机骨架的创建中,与该化合物在结构上相关的腙键起着重要作用,这意味着它与材料科学相关 (Uribe-Romo et al., 2011).

光催化

- 该化合物与光诱导杂-狄尔斯-阿尔德环加成反应有关,这是光催化中的重要反应 (Arumugam & Popik, 2011).

计算化学与晶体学

- 苯甲酰肼/苯甲酸衍生物的合成,包括对其晶体结构和 DFT 计算分析的研究,表明该化合物在先进化学分析中的作用 (Zazouli, Lâallam, & Ketatni, 2021).

单分子磁体行为

- 源自相关化合物的镝(iii)配合物显示出单分子磁体行为,表明在量子计算和数据存储中的应用 (Zou et al., 2012).

路易斯酸催化

- 该化合物与微孔金属有机骨架中的路易斯酸催化研究有关,这在各种工业化学过程中很重要 (Horike et al., 2008).

属性

IUPAC Name |

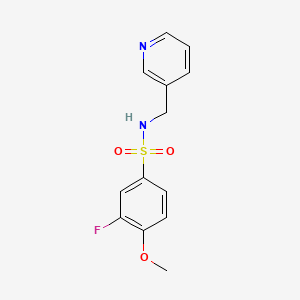

3-iodo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN2O/c19-17-7-3-6-16(11-17)18(22)21-20-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOWYGFYLOABDD-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)